molecular formula C13H17ClN2O2 B14776935 Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride

Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride

Cat. No.: B14776935
M. Wt: 268.74 g/mol
InChI Key: GZAXSRIURFIYAO-UHFFFAOYSA-N
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Description

Benzyl 6-amino-3-azabicyclo[310]hexane-3-carboxylate;hydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co). This method allows for the formation of the bicyclic structure with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as bromination, cyclopropanation, and subsequent functional group transformations to introduce the desired amino and carboxylate groups .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes by binding to their active sites. The bicyclic structure allows for a rigid conformation, which can enhance binding affinity and specificity. Pathways involved may include inhibition of proteases or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Ethyl (1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

Uniqueness

Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride is unique due to the presence of both amino and carboxylate functional groups, which provide versatility in chemical reactions and potential biological activity. Its rigid bicyclic structure also distinguishes it from other similar compounds, offering unique binding properties and stability .

Properties

IUPAC Name

benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAXSRIURFIYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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